REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[CH:17][C:3]=1[C:4]([C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13]([OH:15])=[O:14])=[CH:8][C:7]=1[CH3:16])=[O:5].[OH-].[Na+].[BH4-].[Na+]>O>[CH3:12][C:11]1[CH:10]=[C:9]([C:13]([OH:15])=[O:14])[CH:8]=[C:7]([CH3:16])[C:6]=1[CH:4]([C:3]1[CH:17]=[C:18]([N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)[CH:19]=[CH:20][C:2]=1[CH3:1])[OH:5] |f:1.2,3.4|
|
Name
|
2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=C(C=C(C=C2C)C(=O)O)C)C=C(C=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
113 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 70°-75° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
a small amount of an isoluble substance is filtered off from the warm mixture
|
Type
|
STIRRING
|
Details
|
under stirring at 80°-90° C
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water well
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
recrystallization from dimethylformamide
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C(=O)O)C)C(O)C1=C(C=CC(=C1)N1C=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |